molecular formula C20H14F2N2O3 B11377718 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11377718
M. Wt: 368.3 g/mol
InChI Key: SKNLXCPIFBGRRY-UHFFFAOYSA-N
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Description

N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 5, linked via a carboxamide group to a 1,2-oxazole ring bearing a 3,4-difluorophenyl substituent.

Properties

Molecular Formula

C20H14F2N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H14F2N2O3/c1-10-3-6-17-13(7-10)11(2)19(26-17)20(25)23-18-9-16(24-27-18)12-4-5-14(21)15(22)8-12/h3-9H,1-2H3,(H,23,25)

InChI Key

SKNLXCPIFBGRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The difluorophenyl group is introduced via a halogenation reaction, often using reagents like difluorobenzene and a suitable catalyst. The oxazole ring is then formed through a cyclization reaction involving an appropriate nitrile and an aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents/Modifications Reported Activity/Findings Reference
N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide Benzofuran-oxazole hybrid - 3,5-Dimethylbenzofuran
- 3,4-Difluorophenyl-oxazole
Not directly reported; inferred potential for CNS targeting due to fluorinated aromatic systems. N/A
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-... Tetrahydropyrimidine - Piperidine-linked acetamide
- t-Butyl ester
Synthetic intermediate; characterized by NMR and MS. No explicit biological data provided.
(+)-SNAP-7941 Tetrahydropyrimidine - Fluoroethyl ester
- 3,4-Difluorophenyl
MCHR1 antagonist; demonstrated in vivo efficacy in depression/anxiety models.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran - 4-Fluorophenyl
- Dimethylaminopropyl
Labeled impurity; controlled in drug substance. No explicit activity reported.

Key Observations:

Structural Variations :

  • The target compound lacks the piperidine or tetrahydropyrimidine moieties seen in –3, which are critical for MCHR1 binding in analogs like SNAP-7941 .
  • Unlike the fluoroethyl ester in FE@SNAP, the target compound’s oxazole-carboxamide linkage may alter pharmacokinetics (e.g., metabolic stability or solubility) .

Biological Relevance :

  • Fluorinated aromatic rings (e.g., 3,4-difluorophenyl) enhance binding affinity to hydrophobic pockets in targets like MCHR1 . However, the absence of a piperidinylpropylcarbamoyl group in the target compound may limit its receptor interaction profile compared to SNAP-7941 derivatives.
  • Compounds with dihydroisobenzofuran cores (–5) are associated with impurity profiles rather than therapeutic activity, suggesting divergent applications .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling of preformed benzofuran and oxazole units, contrasting with the multi-step alkylation and protection strategies used for tetrahydropyrimidine analogs (e.g., compound 29 in ) .

Research Findings and Data

Pharmacological and Physicochemical Data:

While explicit data for the target compound are unavailable, insights from analogs include:

  • MCHR1 Antagonists: SNAP-7941 derivatives exhibit sub-nanomolar binding affinities (IC₅₀ < 1 nM) and favorable brain penetration in rodent models .
  • Stability : Tosyloxyethyl intermediates (e.g., Tos@SNAP) highlight the role of protecting groups in optimizing stability during synthesis .

Spectroscopic Characterization:

  • Analogs in and were validated via <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and HRMS , confirming substituent placement and purity . For example:
    • Compound 31 (): HRMS m/z 763.3342 [M+H]<sup>+</sup> (calculated 763.3345) .

Biological Activity

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C16H14F2N2O3
Molecular Weight 300.26 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

The compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group enhances binding affinity to target sites.
  • Biochemical Pathway Modulation : By inhibiting certain enzymes, the compound can modulate various biochemical pathways, which may lead to therapeutic effects.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. For instance:

  • A study highlighted the synthesis of benzofuran derivatives that showed potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. The presence of substituents on the benzofuran ring was crucial for enhancing activity .

Antimicrobial Activity

Benzofuran compounds have also been studied for their antimicrobial properties:

  • Compounds similar to N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-benzamide have shown promising results against Mycobacterium tuberculosis and other pathogenic strains. The structure-function relationship suggests that modifications in the benzofuran moiety can lead to improved efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-benzamide:

  • Antitubercular Activity : A series of benzofuran derivatives were evaluated for their efficacy against M. tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 8 μg/mL for the most active compounds .
  • Antimicrobial Screening : In a comprehensive screening of benzofuran derivatives against various bacterial strains, certain compounds demonstrated MIC values comparable to established antibiotics .

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